Cas no 1115-74-8 ((2R)-2-(2R)-2-amino-3-methylbutanamidopropanoic acid)

(2R)-2-(2R)-2-amino-3-methylbutanamidopropanoic acid structure
1115-74-8 structure
Product Name:(2R)-2-(2R)-2-amino-3-methylbutanamidopropanoic acid
Numero CAS:1115-74-8
MF:C8H16N2O3
MW:188.224242210388
MDL:MFCD00063129
CID:232907
PubChem ID:79012483
Update Time:2025-04-19

(2R)-2-(2R)-2-amino-3-methylbutanamidopropanoic acid Proprietà chimiche e fisiche

Nomi e identificatori

    • D-Alanine, N-D-valyl-(9CI)
    • 2-[(2-amino-3-methylbutanoyl)amino]propanoic acid
    • (S)-Val-(S)-Ala
    • AC1L7FJT
    • CHEMBL154091
    • HO-Ala-Val-H
    • H-VAL-ALA-OH
    • L-valyl-L-alanine
    • NSC339920
    • (2R)-2-(2R)-2-amino-3-methylbutanamidopropanoic acid
    • AKOS010405329
    • SCHEMBL1711404
    • ETHYL2-ACETOXY-2-METHYLACETOACETATE
    • DTXSID50319114
    • HSRXSKHRSXRCFC-UHFFFAOYSA-N
    • FT-0693466
    • Valylalanine
    • 1115-74-8
    • NSC-339920
    • MDL: MFCD00063129
    • Inchi: 1S/C8H16N2O3/c1-4(2)6(9)7(11)10-5(3)8(12)13/h4-6H,9H2,1-3H3,(H,10,11)(H,12,13)
    • Chiave InChI: HSRXSKHRSXRCFC-UHFFFAOYSA-N
    • Sorrisi: O=C(C(C(C)C)N)NC(C(=O)O)C

Proprietà calcolate

  • Massa esatta: 188.11618
  • Massa monoisotopica: 188.116
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 3
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 13
  • Conta legami ruotabili: 4
  • Complessità: 204
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 2
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: _3.8
  • Superficie polare topologica: 92.4Ų

Proprietà sperimentali

  • Densità: 1.134
  • Punto di ebollizione: 401.8°Cat760mmHg
  • Punto di infiammabilità: 196.8°C
  • Indice di rifrazione: 1.486
  • PSA: 92.42

(2R)-2-(2R)-2-amino-3-methylbutanamidopropanoic acid Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Enamine
EN300-884741-0.1g
(2R)-2-[(2R)-2-amino-3-methylbutanamido]propanoic acid
1115-74-8 95.0%
0.1g
$30.0 2025-03-21
Enamine
EN300-884741-0.25g
(2R)-2-[(2R)-2-amino-3-methylbutanamido]propanoic acid
1115-74-8 95.0%
0.25g
$36.0 2025-03-21
Enamine
EN300-884741-0.5g
(2R)-2-[(2R)-2-amino-3-methylbutanamido]propanoic acid
1115-74-8 95.0%
0.5g
$53.0 2025-03-21
Enamine
EN300-884741-1.0g
(2R)-2-[(2R)-2-amino-3-methylbutanamido]propanoic acid
1115-74-8 95.0%
1.0g
$70.0 2025-03-21
Enamine
EN300-884741-2.5g
(2R)-2-[(2R)-2-amino-3-methylbutanamido]propanoic acid
1115-74-8 95.0%
2.5g
$142.0 2025-03-21
Enamine
EN300-884741-5.0g
(2R)-2-[(2R)-2-amino-3-methylbutanamido]propanoic acid
1115-74-8 95.0%
5.0g
$251.0 2025-03-21
Enamine
EN300-884741-10.0g
(2R)-2-[(2R)-2-amino-3-methylbutanamido]propanoic acid
1115-74-8 95.0%
10.0g
$431.0 2025-03-21
Enamine
EN300-884741-0.05g
(2R)-2-[(2R)-2-amino-3-methylbutanamido]propanoic acid
1115-74-8 95.0%
0.05g
$21.0 2025-03-21
Enamine
EN300-884741-1g
(2R)-2-[(2R)-2-amino-3-methylbutanamido]propanoic acid
1115-74-8 95%
1g
$70.0 2023-09-01
Enamine
EN300-884741-5g
(2R)-2-[(2R)-2-amino-3-methylbutanamido]propanoic acid
1115-74-8 95%
5g
$251.0 2023-09-01
Fornitori consigliati
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Shanghai Joy Biotech Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Joy Biotech Ltd
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Shanghai Bent Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso